molecular formula C13H14N2O4 B3034031 1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 133749-16-3

1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3034031
CAS No.: 133749-16-3
M. Wt: 262.26 g/mol
InChI Key: CMQAUGMSLZEXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of phenylpyrrolidines This compound is characterized by a benzene ring linked to a pyrrolidine ring through a carbon-carbon bond

Scientific Research Applications

1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of various chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression by modifying the acetylation status of histones . This interaction can lead to changes in chromatin structure and gene expression patterns.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of HDAC enzymes can result in increased acetylation of histones, thereby affecting the transcription of genes involved in cell growth, differentiation, and apoptosis . This compound has also been observed to exhibit anti-tumorigenic properties by inhibiting the growth of certain cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC enzymes, inhibiting their activity and leading to an accumulation of acetylated histones . This inhibition can alter the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, allowing for sustained inhibition of HDAC activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits HDAC activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . Understanding these pathways is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing it to these compartments, ensuring its proper function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 4-acetylaminobenzaldehyde with pyrrolidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and lower production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Mechanism of Action

The mechanism of action of 1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[1-[4-(Acetylamino)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid
  • 4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid

Comparison: Compared to similar compounds, 1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features and chemical properties

Properties

IUPAC Name

1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8(16)14-10-2-4-11(5-3-10)15-7-9(13(18)19)6-12(15)17/h2-5,9H,6-7H2,1H3,(H,14,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQAUGMSLZEXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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